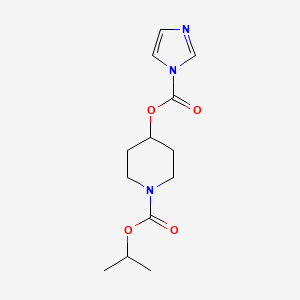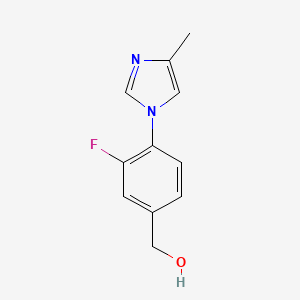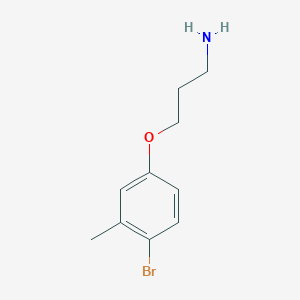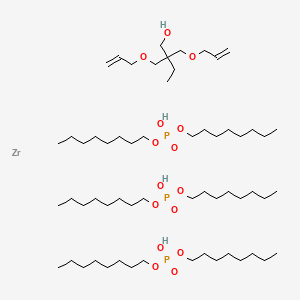![molecular formula C11H11BrClNO B12067859 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12067859.png)
1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one is an organic compound featuring a pyrrolidin-2-one ring substituted with a 4-bromo-2-chlorophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with pyrrolidin-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or the pyrrolidin-2-one moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products with substituted nucleophiles replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with reduced aromatic or pyrrolidin-2-one rings.
Applications De Recherche Scientifique
1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Mécanisme D'action
The mechanism of action of 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the halogenated aromatic ring allows the compound to bind to hydrophobic pockets within proteins, potentially inhibiting their activity or altering their function. The pyrrolidin-2-one moiety may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 1-[(2-Bromo-4-chlorophenyl)methyl]pyrrolidin-2-one
- 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-one
- 1-[(4-Chloro-2-methylphenyl)methyl]pyrrolidin-2-one
Comparison: 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one is unique due to the specific positioning of the bromine and chlorine atoms on the aromatic ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C11H11BrClNO |
|---|---|
Poids moléculaire |
288.57 g/mol |
Nom IUPAC |
1-[(4-bromo-2-chlorophenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H11BrClNO/c12-9-4-3-8(10(13)6-9)7-14-5-1-2-11(14)15/h3-4,6H,1-2,5,7H2 |
Clé InChI |
NAGJKEJYNGVMSP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CC2=C(C=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(5-chloroH-imidazo[1,2-a]pyridin-8-ylamino)phenyl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12067786.png)
![N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12067790.png)




![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B12067814.png)







